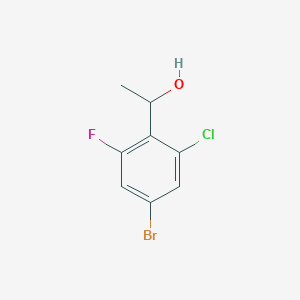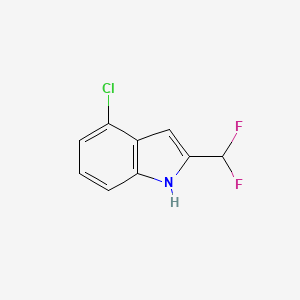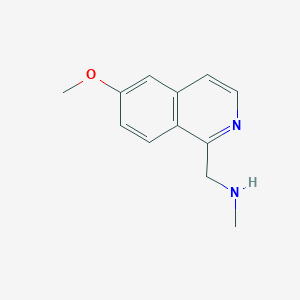
2-Ethynyl-3,5-dimethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-3,5-dimethoxypyridine is a chemical compound with the molecular formula C9H9NO2. It belongs to the pyridine family and is known for its unique chemical and biological properties. This compound is characterized by the presence of an ethynyl group at the second position and methoxy groups at the third and fifth positions on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3,5-dimethoxypyridine can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne . The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the Sonogashira coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-3,5-dimethoxypyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The methoxy groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-3,5-dimethylpyridine: Similar in structure but with ethyl and methyl groups instead of ethynyl and methoxy groups.
2-Ethynylpyridine: Lacks the methoxy groups present in 2-Ethynyl-3,5-dimethoxypyridine.
3-Ethynyl-2,6-dimethoxypyridine: Similar structure but with different positions of the ethynyl and methoxy groups.
Uniqueness
This compound is unique due to the specific positioning of the ethynyl and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-ethynyl-3,5-dimethoxypyridine |
InChI |
InChI=1S/C9H9NO2/c1-4-8-9(12-3)5-7(11-2)6-10-8/h1,5-6H,2-3H3 |
InChI-Schlüssel |
UDWOMLCBHRHXFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)C#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



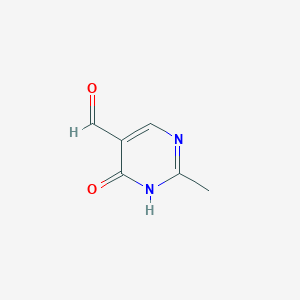
![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)

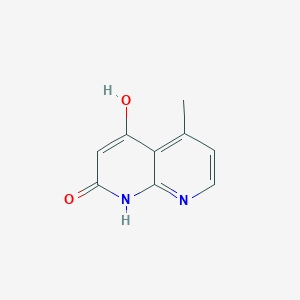

![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
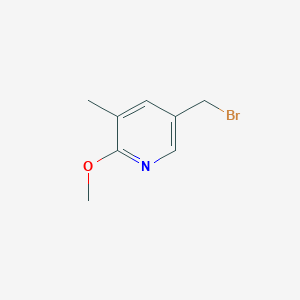
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
